![molecular formula C14H21NO3S3 B2729027 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide CAS No. 2415632-51-6](/img/structure/B2729027.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PDD and has been shown to have promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of PDD is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and topoisomerase II. PDD has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
PDD has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose in the blood by inhibiting the activity of alpha-glucosidase. PDD has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Advantages And Limitations For Lab Experiments
PDD has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, PDD has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. PDD also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of PDD. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and diabetes. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on developing more effective methods for synthesizing and purifying PDD to improve its usability in lab experiments.
Conclusion:
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PDD as a therapeutic agent.
Synthesis Methods
The synthesis of PDD involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-hydroxy-1,4-dithiepane-6-methanol in the presence of a base such as triethylamine. The reaction yields N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide as the final product. The purity of the product can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
PDD has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antidiabetic, and anti-inflammatory properties. PDD has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S3/c1-11-3-4-12(2)13(7-11)21(17,18)15-8-14(16)9-19-5-6-20-10-14/h3-4,7,15-16H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHGNROVIOOZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide |
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